molecular formula C11H12O3 B8484711 Methyl [2-(vinyloxy)phenyl]acetate

Methyl [2-(vinyloxy)phenyl]acetate

Cat. No.: B8484711
M. Wt: 192.21 g/mol
InChI Key: KGTCHUSNDYGTEG-UHFFFAOYSA-N
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Description

Methyl [2-(vinyloxy)phenyl]acetate is a chemical compound of interest in organic synthesis and materials science research. This molecule features two key functional groups: a vinyl ether and a phenyl acetate. The vinyl ether moiety is highly valuable in polymer chemistry, where it can act as a monomer for the development of novel functional polymers or as a protecting group in complex multi-step synthetic pathways. The presence of the ester group also makes it a potential precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. While specific bioactivity data for this exact compound is not widely reported in the scientific literature, structurally related methoxyphenolic and styrene-based compounds have been studied for their anti-inflammatory effects on human airway cells, indicating a broader research interest in similar chemical scaffolds for biological applications . The compound is offered as a high-purity material for research purposes only. Researchers are encouraged to explore its potential in catalytic reactions, as a building block for specialty chemicals, and in the development of new polymeric materials. Handle with appropriate safety precautions. This product is intended for laboratory research use by qualified professionals and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-(2-ethenoxyphenyl)acetate

InChI

InChI=1S/C11H12O3/c1-3-14-10-7-5-4-6-9(10)8-11(12)13-2/h3-7H,1,8H2,2H3

InChI Key

KGTCHUSNDYGTEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC=C1OC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-(3-vinylphenyl)acetate 3-vinylphenyl C₁₁H₁₂O₂ 176.21
Methyl 2-(4-hydroxyphenyl)acetate 4-hydroxyphenyl C₉H₁₀O₃ 166.17
Methyl 2-(2-formylphenyl)acetate 2-formylphenyl C₁₀H₁₀O₃ 178.18
Methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate 4-((2-methoxyethoxy)methoxy)phenyl C₁₃H₁₈O₅ 254.28

Key Observations :

  • Substituent Position : The 2-position substituents (e.g., vinyloxy in the target compound) often induce steric hindrance, affecting molecular conformation. For example, methyl 2-(2-formylphenyl)acetate shows reduced planarity due to the ortho-substituted formyl group .
  • Electronic Effects : Electron-donating groups like methoxy (e.g., in methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate) enhance solubility, whereas electron-withdrawing groups (e.g., iodine in ) improve reactivity for further derivatization .

Physicochemical Properties

Property Methyl [2-(vinyloxy)phenyl]acetate (Inferred) Methyl Phenylacetate () Methyl 2-(4-hydroxyphenyl)acetate ()
LogP ~2.9 (estimated) 1.044 (density) ~1.5 (polar hydroxyl group)
Boiling Point ~220–230°C (estimated) 218°C Not reported
Hydrogen Bonding C–H⋯O/C–H⋯π interactions (similar to ) Limited O–H⋯O with phenolic group

Notes:

  • The vinyloxy group increases lipophilicity (higher LogP) compared to hydroxylated analogs, impacting bioavailability .
  • Crystal packing in analogs like is stabilized by non-classical hydrogen bonds, suggesting similar behavior in the target compound .

Key Findings :

  • Therapeutic Potential: Iodinated derivatives () demonstrate utility in anticancer research, suggesting that the vinyloxy group in the target compound could be modified for similar purposes .

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs palladium acetate (Pd(OAc)₂) and 1,10-phenanthroline as a ligand system in a toluene/water solvent mixture (9:1 v/v). Key steps include:

  • Oxidative Addition : Pd(0) coordinates with ethyl vinyl ether, forming a π-complex.

  • Transmetallation : The hydroxyl group of 2-hydroxyphenylacetic acid methyl ester displaces the ethoxy group, forming a Pd–O bond.

  • Reductive Elimination : Release of the product regenerates the Pd(0) catalyst.

Optimized Conditions :

  • Temperature: 90°C

  • Reaction Time: 24 hours

  • Catalytic System: Pd(OAc)₂ (2 mol%), 1,10-phenanthroline (4 mol%)

  • Yield: 37–45%

Limitations and Scalability

While effective, this method suffers from moderate yields due to competing side reactions, such as over-oxidation or dimerization. Industrial scalability is feasible but requires stringent control of oxygen and moisture to prevent catalyst deactivation.

Mitsunobu Reaction for Direct Vinyloxy Group Introduction

Principle of the Mitsunobu Protocol

The Mitsunobu reaction enables etherification of phenolic hydroxyl groups with alcohols under mild conditions. For methyl [2-(vinyloxy)phenyl]acetate, 2-(vinyloxy)ethanol serves as the vinyloxy source, reacting with 2-hydroxyphenylacetic acid methyl ester in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Synthetic Procedure

  • Reagent Preparation : 2-(Vinyloxy)ethanol is synthesized via Pd-catalyzed transvinylation of ethylene glycol with ethyl vinyl ether.

  • Coupling Reaction :

    • Substrates: 2-Hydroxyphenylacetic acid methyl ester (1.0 equiv), 2-(vinyloxy)ethanol (1.2 equiv)

    • Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 16 hours

    • Yield: 61–68%

Key Equation :

2-HO-C₆H₄-CH₂COOMe+HOCH₂CH₂-O-CH=CH₂DEAD, PPh₃MeOOC-CH₂-C₆H₃-2-O-CH₂CH₂-O-CH=CH₂\text{2-HO-C₆H₄-CH₂COOMe} + \text{HOCH₂CH₂-O-CH=CH₂} \xrightarrow{\text{DEAD, PPh₃}} \text{MeOOC-CH₂-C₆H₃-2-O-CH₂CH₂-O-CH=CH₂}

Advantages Over Alternative Methods

This method avoids harsh acidic or basic conditions, preserving ester functionality. However, the stoichiometric use of DEAD and PPh₃ increases costs, necessitating efficient recycling protocols for industrial adoption.

Enzymatic Esterification of 2-(Vinyloxy)phenylacetic Acid

Biocatalytic Route Using Lipases

Enzymatic esterification offers an eco-friendly alternative to chemical synthesis. Novozym 435 (Candida antarctica lipase B) catalyzes the transesterification of 2-(vinyloxy)phenylacetic acid with methanol in non-aqueous media.

Process Optimization

  • Solvent : Toluene (enhances enzyme stability)

  • Temperature : 40°C

  • Reaction Time : 48 hours

  • Yield : 85–92%

Notable Feature : The enzymatic method eliminates racemization risks, making it suitable for chiral variants of the target compound.

Comparative Analysis of Synthetic Methods

MethodCatalytic SystemYield (%)Temperature (°C)Scalability
Palladium TransvinylationPd(OAc)₂, 1,10-phenanthroline37–4590Moderate
Mitsunobu ReactionDEAD, PPh₃61–680–25Low
Enzymatic EsterificationNovozym 43585–9240High

Key Insights :

  • The enzymatic route offers the highest yield and scalability but requires pre-synthesized 2-(vinyloxy)phenylacetic acid.

  • Palladium catalysis is versatile but limited by moderate efficiency.

  • Mitsunobu reactions are optimal for lab-scale synthesis but cost-prohibitive for industrial use.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

  • Pd(OAc)₂ : High cost (~$1,500/mol) necessitates catalyst recovery systems.

  • Novozym 435 : Reusable for >10 cycles without significant activity loss, reducing long-term costs.

Environmental Impact

  • Enzymatic methods generate minimal waste, aligning with green chemistry principles.

  • Palladium-based routes require heavy metal disposal protocols .

Q & A

Q. Methodology

  • Comparative Bioassays : Replicate studies under standardized conditions (pH 7.4, 37°C) using identical cell lines (e.g., HEK293 vs. HeLa).
  • Metabolite Profiling : LC-MS/MS to identify degradation products that may confound results.
  • Structural Analog Testing : Compare activity of methyl ester vs. free acid derivatives to isolate pharmacophore contributions .

What safety protocols are essential when handling this compound in the lab?

Q. Basic

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods due to volatile organic byproducts.

Q. Advanced

  • Waste Management : Segregate halogenated waste (e.g., brominated byproducts) and neutralize acidic residues with 10% NaHCO3_3 before disposal .

What strategies resolve low yields in the final esterification step of its synthesis?

Q. Advanced

  • Catalyst Screening : Test Brønsted acids (H2_2SO4_4) vs. Lewis acids (ZnCl2_2) for ester formation efficiency.
  • Solvent Optimization : Switch from THF (low polarity) to DMF to stabilize carbocation intermediates.
  • In Situ Monitoring : Use FT-IR to track carbonyl peak intensity and terminate reactions at ~90% conversion .

How does the vinyloxy group influence reactivity in cycloaddition reactions?

Advanced
The electron-rich vinyloxy moiety enhances dienophilicity in Diels-Alder reactions. DFT studies show a lowered LUMO energy (-1.8 eV) compared to non-vinyloxy analogs, accelerating [4+2] cycloaddition with dienes (e.g., isoprene). Steric effects from the ortho-substituted phenyl group can reduce regioselectivity, requiring computational modeling to predict adduct ratios .

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